9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
CAS No. |
61316-48-1 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
9-hydroxy-2-methyl-1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H16N2O2/c1-6-5-8(13)11-4-2-3-7(12)9(11)10-6/h6-7,9-10,12H,2-5H2,1H3 |
InChI Key |
DXFIFVPLMWBRCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N2CCCC(C2N1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-2-methylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one typically involves multistep reactions starting from readily available precursors. One common approach includes the condensation of a suitable aldehyde with an amine to form an intermediate, which then undergoes cyclization and subsequent functionalization to yield the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the chosen synthetic route .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-2-methylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others, potentially enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrido[1,2-a]pyrimidines with different functional groups.
Scientific Research Applications
9-Hydroxy-2-methylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 9-Hydroxy-2-methylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Relevance
The pyrido[1,2-a]pyrimidin-4-one scaffold is highly versatile, allowing substitutions at positions 2, 3, 7, and 7. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Pharmacokinetic and Physicochemical Properties
- Solubility: The 9-hydroxy group in the target compound increases aqueous solubility compared to non-polar analogs (e.g., 2-ethyl or halogenated derivatives) .
- Metabolic Stability : Fluorinated derivatives (e.g., 6-fluoro) exhibit prolonged half-lives due to reduced cytochrome P450 metabolism .
- Receptor Binding : Piperazine-containing analogs show enhanced affinity for dopamine D2 and serotonin 5-HT2A receptors, critical for antipsychotic activity .
Biological Activity
The compound 9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a derivative of the pyrido[1,2-a]pyrimidin-4-one scaffold, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₅N₂O
- Molecular Weight : 191.26 g/mol
The compound features a hydroxyl group that is likely responsible for some of its biological activities, particularly in terms of interaction with biological targets.
Anti-inflammatory Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit significant anti-inflammatory properties. For instance, compounds containing this scaffold have shown effective inhibition of hyaluronidase activity, an enzyme implicated in inflammatory processes. In vitro studies demonstrated that certain derivatives surpassed the efficacy of standard anti-inflammatory drugs like Indomethacin at concentrations as low as 10 μg/mL .
Enzyme Inhibition
The compound has been studied for its potential to inhibit human leukocyte elastase (HLE), an enzyme associated with various inflammatory diseases such as chronic obstructive pulmonary disease and asthma. A related compound, SSR69071, showed potent inhibition with a K(i) value of 0.0168 nM, indicating that similar derivatives may also possess strong inhibitory effects against HLE .
Antimicrobial Activity
Preliminary studies suggest that pyrido[1,2-a]pyrimidin-4-one derivatives may also exhibit antimicrobial properties. The synthesis and evaluation of various derivatives have shown promising results against a range of bacterial strains, although specific data on this compound remains limited .
Case Studies
- In Vitro Testing : A study assessed the anti-inflammatory effects of several pyrido[1,2-a]pyrimidin-4-one derivatives in vitro. Among these, the derivative with a piperazine ring showed significant growth inhibition against hyaluronidase compared to controls.
- Animal Models : In vivo experiments using animal models demonstrated that derivatives similar to this compound effectively reduced paw edema induced by inflammatory agents. The effective dose (ED50) for significant reduction was found to be around 2.7 mg/kg in rats .
Data Table: Biological Activities of Pyrido[1,2-a]pyrimidin Derivatives
Q & A
Q. What are the established synthetic routes for 9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one, and what factors influence their yields?
The compound is synthesized via cyclocondensation of 2-amino-3-pyridinol (6) with methyl acetoacetate (8) in diethylbenzene at 185°C, yielding up to 87% . Key factors include reaction temperature, solvent choice (e.g., diethylbenzene for high-boiling conditions), and steric effects from substituents. For example, o-bromobenzylation of intermediate hydroxyl groups reduces reactivity, necessitating optimized alkylation steps .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization relies on NMR, IR, and mass spectrometry. The hydroxy group at position 9 and methyl group at position 2 are confirmed via -NMR (δ ~1.5 ppm for methyl; δ ~5 ppm for hydroxy). X-ray crystallography or HPLC-MS can resolve octahydro ring conformation and purity (>95%) .
Q. What are the primary biological targets or activities associated with this compound?
While direct data on 9-hydroxy derivatives is limited, structurally related 4H-pyrido[1,2-a]pyrimidin-4-ones exhibit CXCR3 antagonism, acetylcholinesterase inhibition, and antimicrobial activity . Functionalization at C-3 (e.g., chalcogenation) enhances target specificity, suggesting potential for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in alkylation steps involving bulky substituents?
Steric hindrance from substituents (e.g., o-bromobenzyl) reduces nucleophilic attack efficiency. Strategies include:
Q. What mechanistic insights explain contradictions in spectral data for derivatives of this compound?
Discrepancies in -NMR or IR spectra often arise from tautomerism in the pyrimidinone ring or solvent-dependent conformational changes. For example, keto-enol tautomerism can shift carbonyl peaks (IR: 1680–1720 cm). Computational modeling (DFT) or variable-temperature NMR can resolve such ambiguities .
Q. How do metal-free C-3 chalcogenation protocols apply to 9-Hydroxy-2-methyloctahydro derivatives, and what are their limitations?
Metal-free sulfenylation/selenylation using iodine and persulfate radicals (SO) enables C-3 functionalization under mild conditions (room temperature, 12–24 hrs) . Limitations include:
- Reduced reactivity with electron-donating substituents due to radical quenching.
- Sensitivity to steric bulk at C-2 (methyl groups may hinder regioselectivity).
- Compatibility with hydroxyl groups requires protecting strategies (e.g., silylation) to prevent side reactions .
Q. What strategies resolve conflicting biological activity data between in vitro and in vivo studies for this compound class?
Discrepancies often stem from poor bioavailability or metabolic instability. Solutions include:
- Prodrug design (e.g., esterification of the hydroxy group for enhanced absorption).
- Pharmacokinetic profiling (e.g., microsomal stability assays).
- Isotopic labeling (e.g., deuterated analogs) to track metabolic pathways .
Methodological Tables
Q. Table 1: Comparison of Synthetic Routes
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Data | Interpretation |
|---|---|---|
| -NMR | δ 1.5 (s, 3H, CH), δ 5.2 (s, 1H, OH) | Methyl and hydroxy confirmation |
| IR | 1680 cm (C=O) | Pyrimidinone ring tautomerism |
| HPLC-MS | m/z 196.1 [M+H] | Purity >95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
